N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxyethyl)oxalamide
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Overview
Description
N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxyethyl)oxalamide is a synthetic organic compound that features a furan ring, a propan-2-yl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxyethyl)oxalamide typically involves the following steps:
Formation of the furan-2-ylpropan-2-yl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent under acidic or basic conditions.
Coupling with oxalamide: The intermediate is then reacted with oxalyl chloride to form the oxalamide derivative. This step often requires the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxalamide moiety can be reduced to form amine derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Furan derivatives with various functional groups.
Reduction: Amine derivatives of the original compound.
Substitution: Compounds with different substituents replacing the methoxyethyl group.
Scientific Research Applications
N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxyethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets. The furan ring and oxalamide moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N1-(1-(furan-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide: Similar structure but with an ethyl group instead of a propan-2-yl group.
N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-ethoxyethyl)oxalamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxyethyl)oxalamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-[1-(furan-2-yl)propan-2-yl]-N-(2-methoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-9(8-10-4-3-6-18-10)14-12(16)11(15)13-5-7-17-2/h3-4,6,9H,5,7-8H2,1-2H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCVWBVWVJKZEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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